Scientific Field: Medical and Health Sciences
Summary of Application: Cefmenoxime hydrochloride is a third-generation cephalosporin antibiotic that is typically used in the treatment of female gynecologic and obstetric infections.
Methods of Application: The drug is administered to patients suffering from these infections. The dosage and duration of treatment depend on the severity of the infection and the patient’s response to the medication.
Scientific Field: Pharmaceutical Sciences
Methods of Application: These antibiotics are used in the treatment of various bacterial infections. The specific method of application, dosage, and duration of treatment depend on the type of infection and the patient’s response to the medication.
Summary of Application: Cefmenoxime hydrochloride is often used in the treatment of respiratory tract infections caused by susceptible aerobic (including the gonococcus) and anaerobic bacteria.
Summary of Application: Cefmenoxime hydrochloride is also used in the treatment of urinary tract infections caused by susceptible aerobic (including the gonococcus) and anaerobic bacteria.
Summary of Application: Cefmenoxime hydrochloride is used in the treatment of skin and soft tissue infections caused by susceptible aerobic (including the gonococcus) and anaerobic bacteria.
Cefmenoxime hydrochloride is a third-generation cephalosporin antibiotic, primarily utilized for its broad-spectrum activity against various gram-positive and gram-negative bacteria. It is particularly effective in treating infections related to gynecology and obstetrics, showcasing significant efficacy against pathogens such as Escherichia coli and Clostridium perfringens. The compound's molecular formula is , with a molecular weight of approximately 454.92 g/mol .
Common reagents used in these reactions include molecular bromine, thiourea, and dimethyl sulfate. These reactions are typically performed under controlled conditions to ensure the desired product is obtained .
The primary mechanism of action for cefmenoxime hydrochloride involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death . Cefmenoxime exhibits high bioavailability, approximately 100% when administered intramuscularly, and has a half-life of about one hour .
The synthesis of cefmenoxime hydrochloride involves multiple steps:
For industrial production, processes are optimized for yield and purity, ensuring compliance with pharmaceutical standards.
Cefmenoxime hydrochloride may interact with other medications, potentially increasing the risk or severity of side effects such as nephrotoxicity when combined with certain drugs like Alendronic acid. Therefore, careful consideration and monitoring are required when co-administering this antibiotic with other pharmacological agents .
Cefmenoxime hydrochloride shares similarities with other cephalosporins but possesses unique characteristics that distinguish it from them:
| Compound Name | Generation | Spectrum of Activity | Unique Features |
|---|---|---|---|
| Ceftriaxone | Third | Broad-spectrum | Long half-life; often used for severe infections |
| Cefotaxime | Third | Broad-spectrum | High stability against certain beta-lactamases |
| Ceftazidime | Third | Broad-spectrum | Effective against Pseudomonas aeruginosa |
| Cefmenoxime | Third | Broad-spectrum | High activity against specific gynecological pathogens |
Cefmenoxime's unique structural features contribute to its effectiveness against specific infections that are less responsive to other cephalosporins, particularly in gynecological contexts .
Cefmenoxime hydrochloride synthesis involves several critical intermediates that are fundamental to the successful production of this third-generation cephalosporin antibiotic. The primary synthetic pathway utilizes 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride (7-ATCA hydrochloride) as the core starting material [1] [2].
The synthesis begins with the preparation of the aminothiazole side chain intermediate. The key intermediate 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is synthesized through a multi-step process involving the condensation of glyoxylic acid monohydrate with methoxylamine hydrochloride in the presence of pyridine and methanol [3]. This reaction proceeds at room temperature for one hour, yielding methoxyimino-acetic acid in 99% yield [3]. The thiazole ring formation occurs through the reaction of thiourea with halogenated intermediates, establishing the critical 2-aminothiazole structure [4].
The active ester intermediate (AE) plays a crucial role in the coupling reaction. This compound, formally known as 2-methoxyimino-2-(2-amino-4-thiazolyl)thioacetic acid benzothiazole ester, facilitates the acylation reaction with the 7-ATCA hydrochloride starting material [1] [2]. The AE active ester is prepared through the conversion of the corresponding acid to its reactive benzothiazole ester form, which enhances the coupling efficiency during the condensation reaction [1].
The acylation reaction mechanism proceeds through nucleophilic attack of the 7-amino group of 7-ATCA hydrochloride on the carbonyl carbon of the AE active ester. This reaction is facilitated by organic bases such as triethylamine, which neutralizes the hydrochloric acid generated during the process [2]. The reaction temperature is carefully controlled between -10°C and 30°C to maintain the stability of the beta-lactam ring while ensuring complete conversion [2].
During the coupling process, the methoxyimino group maintains its Z-configuration, which is critical for the biological activity of the final product [5]. The stereochemical integrity is preserved through careful control of reaction conditions and the use of appropriate solvents such as dichloromethane and ethanol mixtures [2].
The thioether formation step represents a critical optimization challenge in cefmenoxime hydrochloride synthesis, particularly regarding the attachment of the 1-methyltetrazole side chain at the C-3 position. The thioether bond formation between the cephalosporin nucleus and the methyltetrazole moiety requires precise control of reaction conditions to achieve optimal yields and minimize side reactions [6] .
The methyltetrazole thioether attachment occurs through nucleophilic substitution reaction mechanisms. The 5-mercapto-1-methyltetrazole acts as the nucleophile, attacking the activated C-3 methylene position of the cephalosporin intermediate [5]. This reaction typically employs mild basic conditions to deprotonate the thiol group while maintaining the integrity of the beta-lactam ring system .
Optimization studies have demonstrated that the choice of solvent system significantly impacts the efficiency of thioether formation. Polar aprotic solvents such as dimethylformamide and dimethylacetamide facilitate the nucleophilic substitution while minimizing competing reactions [2]. The reaction temperature is maintained between 0°C and 30°C to balance reaction rate with product stability [2].
The formation of the thioether linkage is often accompanied by competitive reactions, including disulfide formation and ring opening of the beta-lactam core. Recent research has identified that the use of controlled reducing conditions can minimize these side reactions [6]. The incorporation of mild reducing agents helps maintain the thiol groups in their active form while preventing oxidative coupling reactions [6].
Advanced optimization techniques include the use of phase transfer catalysts to enhance the reactivity of the methyltetrazole thiol in biphasic reaction systems. This approach has been shown to improve both the reaction rate and selectivity for the desired thioether product . The optimization also extends to the purification of the thioether intermediates, where careful pH control and solvent selection are crucial for maintaining product quality .
The crystallization and salt formation processes for cefmenoxime hydrochloride are critical for achieving the required purity and stability standards for pharmaceutical applications. The conversion from the free acid form to the hydrochloride salt involves carefully controlled precipitation and crystallization procedures [8].
The salt formation process begins with the dissolution of cefmenoxime acid in aqueous ammonia solution, creating an alkaline environment where the compound exists as ammonium salt [8]. The pH is carefully controlled to remain below 9.0 to prevent degradation of the beta-lactam ring while ensuring complete dissolution [8]. This step effectively removes inorganic impurities and endotoxins that may have accumulated during the synthesis [8].
The crystallization process is initiated by the slow addition of hydrochloric acid at concentrations between 0.5 and 4.0 mol/L to the alkaline cefmenoxime solution [8]. The temperature is maintained between 30°C and 60°C during acid addition to facilitate controlled nucleation and crystal growth [8]. The final pH is adjusted to between 0.5 and 3.0, with optimal results achieved at pH 1.0 to 2.0 [8].
Crystal growth optimization involves a controlled cooling process where the temperature is gradually reduced to a minimum of 10°C [8]. This slow cooling rate promotes the formation of large, well-formed crystals with improved filtration characteristics and reduced solvent inclusion [8]. The crystallization time typically ranges from 2 to 24 hours, depending on the batch size and desired crystal quality [8].
The addition of organic solvents during crystallization has been found to improve both the crystallization rate and product yield [8]. Alcohols such as methanol, ethanol, and isopropanol, when added at 10-20% of the crystallization mother liquor volume, enhance crystal formation and reduce impurity incorporation [8]. The selection of appropriate solvent systems is crucial for achieving the desired crystal morphology and purity levels [9].
Quality control during crystallization involves monitoring of crystal size distribution, polymorphic form, and residual solvent content. The crystalline form affects both the dissolution rate and stability of the final pharmaceutical product [10]. Advanced crystallization techniques, including seeded crystallization and controlled supersaturation, have been implemented to ensure consistent crystal quality across production batches [8].
Industrial-scale purification of cefmenoxime hydrochloride employs multiple complementary techniques to achieve pharmaceutical-grade purity levels exceeding 99.2% [8]. The purification strategy addresses both organic and inorganic impurities while maintaining the structural integrity of the beta-lactam antibiotic [11].
The primary purification approach utilizes a three-step process beginning with solvent washing to remove organic impurities [8]. Crude cefmenoxime hydrochloride is treated with solvents in which the compound is insoluble, such as ethyl acetate, acetone, or ethanol, at temperatures below 30°C [8]. This step effectively removes residual organic solvents from synthesis, unreacted starting materials, and polymeric degradation products [8].
Aqueous alkaline treatment represents the second purification stage, where the compound is dissolved in ammonium hydroxide solutions at concentrations of 15-25% [8]. This process serves multiple functions: conversion of the hydrochloride salt to the free acid form, removal of inorganic salts and heavy metals through precipitation, and elimination of bacterial endotoxins [8]. The treatment duration of 1-5 hours ensures complete removal of these impurities while maintaining product stability [8].
Advanced chromatographic purification methods are employed for high-value production campaigns [11]. High-performance liquid chromatography using reverse-phase materials provides excellent separation of cefmenoxime from structurally related impurities [12]. The mobile phase composition typically employs acetonitrile-water-acetic acid systems optimized for maximum resolution [12].
Industrial-scale membrane separation technologies offer efficient alternatives for downstream processing [13]. Ultrafiltration and nanofiltration membranes enable selective removal of high molecular weight impurities and endotoxins while concentrating the active pharmaceutical ingredient [13]. These processes operate under mild conditions that preserve the beta-lactam structure [13].
Ion exchange chromatography using weak base anion exchange resins provides effective purification for cephalosporin antibiotics [14]. The process involves adsorption of cefmenoxime acid onto the resin under weakly acidic conditions, followed by elution with alkaline solutions [14]. This method achieves high recovery rates while removing both ionic and non-ionic impurities [14].
Synthetic adsorbent resins offer robust purification capabilities for industrial applications [15]. These materials demonstrate excellent adsorption capacity for cephalosporin antibiotics under controlled pH conditions [14]. The adsorption process typically operates at pH 2.8 with subsequent elution using sodium hydroxide solutions, achieving purities of 90% with 93% recovery [14].
Quality assurance in industrial purification includes comprehensive analytical testing protocols [8]. High-performance liquid chromatography with UV detection at 254 nm monitors main component purity and related substance levels [8]. Residual solvent analysis by gas chromatography ensures compliance with pharmaceutical standards for tetrahydrofuran, dimethylacetamide, and methylene chloride content [8]. Heavy metals analysis and bacterial endotoxin testing verify the removal of potentially harmful impurities [8].
The final purification step involves recrystallization from aqueous systems, which provides additional purification while establishing the correct polymorphic form [8]. This process yields cefmenoxime hydrochloride with purity levels consistently above 99.2%, with typical values reaching 99.4% or higher [8]. The refined product meets stringent pharmaceutical requirements for injectable formulations, with extremely low insoluble particle content [8].
Cefmenoxime hydrochloride exists in several crystalline forms, with the most extensively studied being the hemihydrochloride salt [1]. X-ray crystallographic analysis reveals that the asymmetric unit of cefmenoxime hemihydrochloride contains one chloride anion, one protonated cefmenoxime molecule, and one free cefmenoxime molecule [1]. A significant structural feature is the presence of conformational disorder in the free molecule, with conformational differences observed between the protonated molecule and the two forms of the disordered molecules [1]. The crystal structure is stabilized through intermolecular forces that link the two independent cefmenoxime molecules and the chloride anion, forming a three-dimensional network within the crystal lattice [1].
Powder X-ray diffraction studies have demonstrated that different preparation methods significantly impact the crystalline structure of cefmenoxime hydrochloride [2] [3]. When nanoparticles are prepared through cooling crystallization, anti-solvent crystallization, and emulsion crystallization methods, the resulting products lack characteristic crystalline peaks, indicating the formation of amorphous forms [2] [3]. The transformation from crystalline to amorphous forms represents a significant polymorphic transition that directly affects the compound's dissolution properties and bioavailability [2].
The main crystal size of cefmenoxime hydrochloride in its conventional crystalline form ranges from 30 to 45 micrometers [4]. However, through controlled crystallization processes, particularly cooling crystallization at rates of -0.4 to -3 K/min, spherical nanoparticles with diameters of approximately 260 nanometers can be produced [2] [3]. These nanoparticles exhibit a unique morphology characterized by smooth spherical shapes with central holes, as confirmed by transmission electron microscopy analysis [2] [3].
| Crystallographic Parameter | Value | Method |
|---|---|---|
| Asymmetric Unit Composition | 1 Cl⁻ + 1 protonated molecule + 1 free molecule | X-ray diffraction [1] |
| Crystal Size (conventional) | 30-45 μm | Powder X-ray diffraction [4] |
| Nanoparticle Size | ~260 nm | Cooling crystallization [2] [3] |
| Polymorphic Forms | Crystalline and amorphous | Multiple preparation methods [2] [3] |
High-resolution ¹³C nuclear magnetic resonance spectroscopy data for cefmenoxime is available through the Human Metabolome Database (HMDB0014412), with predicted spectra acquired at 1000 MHz frequency in deuterium oxide solvent [13]. The database provides comprehensive peak lists and peak assignments for structural characterization purposes [13]. Advanced nuclear magnetic resonance techniques, including ¹H nuclear magnetic resonance and two-dimensional correlation spectroscopy, have been successfully employed for the characterization of cefmenoxime dimer impurities [14] [15]. These studies provide complete signal assignments for both one-dimensional ¹H and ¹³C spectra, enabling precise structural determination of degradation products and impurities [14] [15].
High-resolution mass spectrometry analysis employs heated electrospray ionization in positive ion mode [14] [15]. The method utilizes resolution settings of 70,000 for full-scan experiments and 17,500 for tandem mass spectrometry experiments, with a scanning range of m/z 200-2000 [15]. Molecular ion peaks are observed as [M+H]⁺ and [M+2H]²⁺ adducts [15]. For the cefmenoxime dimer impurity, characteristic peaks at m/z 851.088 and m/z 426.048 have been identified, corresponding to the molecular formula C₃₀H₃₀N₁₀O₁₂S₄ with a relative molecular weight of 850.09192 atomic mass units [15]. The relative error between experimental and theoretical molecular weight values is typically less than 1 parts per million, demonstrating the high accuracy of the mass spectrometric determination [15].
| Spectroscopic Technique | Key Parameters | Characteristic Values |
|---|---|---|
| UV-Vis Spectroscopy | λmax | 232 nm, 262 nm [5] |
| Infrared Spectroscopy | Wavenumber Range | 600-4000 cm⁻¹ [9] [10] |
| Infrared Spectroscopy | NIR Characteristic Ranges | 4550-4100 cm⁻¹, 6190-5510 cm⁻¹ [11] [12] |
| ¹³C NMR Spectroscopy | Frequency | 1000 MHz [13] |
| ¹³C NMR Spectroscopy | Solvent | D₂O [13] |
| HR-MS | Resolution (MS1) | 70,000 [15] |
| HR-MS | Resolution (MS2) | 17,500 [15] |
| HR-MS | Scan Range | m/z 200-2000 [15] |
Cefmenoxime hydrochloride demonstrates significant thermodynamic stability under appropriate storage conditions, maintaining pharmaceutical integrity when stored at 2-8°C under inert gas atmosphere [16] [17]. The compound exhibits a decomposition temperature exceeding 175°C, indicating substantial thermal stability [16]. Room temperature stability studies confirm that the compound remains stable for up to one month when properly stored, making it suitable for standard shipping conditions [18].
Polymorphism studies reveal that cefmenoxime hydrochloride can exist in multiple solid-state forms, including crystalline and amorphous variants [2] [3]. The formation of specific polymorphic forms is highly dependent on the crystallization method employed. Cooling crystallization produces amorphous nanoparticles with spherical morphology and central cavities, while anti-solvent crystallization results in heavily agglomerated particles without defined geometric shapes [2] [3]. Emulsion crystallization yields products with irregular morphologies [2] [3].
The thermodynamic properties of cefmenoxime hydrochloride are influenced by the specific salt form. The hemihydrochloride salt (molecular formula C₁₆H₁₇N₉O₅S₃ - ½HCl) has a molecular weight of 529.79 grams per mole [19], while the bis-hydrochloride form exhibits a molecular weight of 1059.56-1059.6 grams per mole [20] [21]. These different salt forms demonstrate distinct solubility characteristics and stability profiles under varying environmental conditions.
Under stress conditions, cefmenoxime hydrochloride undergoes degradation to form dimer impurities through intermolecular condensation reactions [14] [15]. The formation of these dimeric species represents a significant degradation pathway that affects both the chemical stability and potential allergenic properties of the compound [14] [15]. The dimerization process involves the formation of covalent bonds between amino groups of one molecule and carbon atoms at specific positions of another molecule [15].
| Stability Parameter | Value | Conditions |
|---|---|---|
| Decomposition Temperature | >175°C | Thermal analysis [16] |
| Storage Temperature | 2-8°C | Under inert gas [16] [17] |
| Room Temperature Stability | 1 month | Properly stored [18] |
| Polymorphic Forms | Crystalline/Amorphous | Method-dependent [2] [3] |
The aqueous solubility of cefmenoxime hydrochloride is characterized by low water solubility, with predicted values of 1.56 milligrams per milliliter [22]. Experimental observations classify the compound as practically insoluble to slightly soluble in water [18] [22] [23]. This limited aqueous solubility significantly constrains the bioavailability and clinical application of the compound [2] [3].
Solubility characteristics vary considerably across different solvents and pH conditions. In dimethyl sulfoxide, cefmenoxime hydrochloride demonstrates moderate solubility at 70 milligrams per milliliter (66.06 millimolar), particularly when heated [18]. The compound shows slight solubility in methanol but is characterized as difficult to dissolve in this solvent [17] [23]. Ethanol and diethyl ether present poor solvation environments, with the compound being essentially insoluble in these organic solvents [18] [23].
Formamide represents the most favorable solvent system, in which cefmenoxime hydrochloride demonstrates easy solubility [23]. This enhanced solubility in formamide makes it a preferred solvent for analytical procedures and purification processes requiring complete dissolution of the compound.
pH stability studies indicate that cefmenoxime hydrochloride maintains structural integrity across a pH range of 6-10 [24]. This pH stability window encompasses physiological conditions and represents an important factor for pharmaceutical formulation development. The compound's behavior in different pH environments is crucial for understanding its dissolution characteristics and potential for oral administration.
The predicted physicochemical properties include a logarithmic partition coefficient (logP) of 0.39 using ALOGPS methodology and -1.2 using Chemaxon calculations [22]. The logarithmic solubility parameter (logS) is estimated at -2.5, consistent with the observed low aqueous solubility [22]. The compound exhibits multiple ionizable groups with predicted pKa values of 2.58 for the strongest acidic group and 9.84 for the strongest basic group [22].
| Solvent System | Solubility | Classification |
|---|---|---|
| Water | 1.56 mg/mL | Practically insoluble to slightly soluble [18] [22] |
| DMSO | 70 mg/mL (66.06 mM) | Moderate (when heated) [18] |
| Methanol | Slight | Difficult to dissolve [17] [23] |
| Ethanol | Very low | Insoluble to almost insoluble [18] [23] |
| Formamide | High | Easily soluble [23] |
| pH Range (stable) | 6-10 | Structurally stable [24] |
| Physicochemical Parameter | Value | Method |
|---|---|---|
| logP | 0.39 | ALOGPS [22] |
| logP | -1.2 | Chemaxon [22] |
| logS | -2.5 | ALOGPS [22] |
| pKa (acidic) | 2.58 | Chemaxon [22] |
| pKa (basic) | 9.84 | Chemaxon [22] |
Irritant;Health Hazard